An In-depth Technical Guide to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one (CAS: 1942-31-0)
An In-depth Technical Guide to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one (CAS: 1942-31-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Diarylalkyne Ketone Scaffold
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is an organic compound that presents a unique trifecta of functional groups: a ketone, a disubstituted alkyne, and two phenyl rings. This specific arrangement, a diarylalkyne ketone, is not merely a chemical curiosity but a strategically valuable scaffold for researchers in medicinal chemistry and materials science. Its rigid, linear structure, a consequence of the sp-hybridized carbons of the alkyne, provides a predictable framework for the design of molecules with specific spatial orientations. The electron-rich π-system extending across the molecule imparts interesting electronic and optical properties.[1]
For the drug development professional, this compound is a versatile building block. The ketone functionality serves as a handle for a multitude of chemical transformations, while the alkyne can participate in various coupling and cycloaddition reactions.[2][3] This allows for the systematic elaboration of the core structure to explore structure-activity relationships (SAR) in the quest for novel therapeutic agents. This guide will provide an in-depth exploration of the synthesis, characterization, reactivity, and applications of this important chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical properties is the bedrock of its effective utilization in research and development.
Table 1: Physicochemical Properties of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one
| Property | Value | Source(s) |
| CAS Number | 1942-31-0 | [4] |
| Molecular Formula | C₁₆H₁₂O | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| Melting Point | 99 °C | [5] |
| Boiling Point | 377.2 °C at 760 mmHg | [5] |
| Density | 1.12 g/cm³ | [5] |
| Appearance | Colorless to white to yellow to brown solid | [5] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Spectroscopic Characterization
The identity and purity of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one are unequivocally confirmed through a combination of spectroscopic techniques.
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (d, J = 8.4 Hz, 2H): These two protons are on the acetyl-substituted phenyl ring, ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing ketone. The doublet splitting pattern arises from coupling to the two protons in the meta position.[6]
-
δ 7.62 (d, J = 8.4 Hz, 2H): These are the two protons on the same ring, meta to the carbonyl group. They appear as a doublet due to coupling with the ortho protons.[6]
-
δ 7.58–7.52 (m, 2H): This multiplet corresponds to the two protons on the terminal phenyl ring that are ortho to the acetylenic linkage.[6]
-
δ 7.42–7.34 (m, 3H): This multiplet represents the remaining three protons on the terminal phenyl ring (meta and para to the acetylenic linkage).[6]
-
δ 2.61 (s, 3H): This sharp singlet corresponds to the three protons of the methyl group of the acetyl moiety. The absence of splitting indicates no adjacent protons.[6]
¹³C NMR (100 MHz, CDCl₃):
-
δ 197.3: The ketone carbonyl carbon, significantly downfield due to the strong deshielding effect of the oxygen atom.[1]
-
δ 136.1, 131.8, 131.7, 128.8, 128.5, 128.3, 128.2, 122.6: These signals correspond to the aromatic carbons of the two phenyl rings.[1]
-
δ 92.7, 88.6: The two sp-hybridized carbons of the alkyne bond. Their chemical shifts are characteristic of internal alkynes.[1]
-
δ 26.6: The carbon of the methyl group in the acetyl function.[1]
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one is expected to show the following characteristic absorption bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2220 cm⁻¹: C≡C stretching of the internal alkyne. This peak may be weak due to the symmetrical substitution of the alkyne.
-
~1685 cm⁻¹: A strong C=O stretching vibration of the ketone. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern of the aromatic rings.
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum shows a prominent molecular ion peak at m/z = 220, which corresponds to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one, this would lead to two primary fragment ions:
-
Loss of the methyl group (•CH₃): This would result in a fragment ion at m/z = 205 ([M-15]⁺), which is a resonance-stabilized acylium ion.
-
Loss of the acetyl group (CH₃CO•): This would lead to a fragment at m/z = 177. Further fragmentation of the diarylalkyne core would also be observed.
-
Table 2: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of δ 7.34-7.95 ppm; a sharp singlet for the methyl ketone at δ 2.61 ppm.[6] |
| ¹³C NMR | Carbonyl carbon at δ 197.3 ppm; alkyne carbons at δ 92.7 and 88.6 ppm; aromatic carbons from δ 122.6-136.1 ppm; methyl carbon at δ 26.6 ppm.[1] |
| IR | Expected strong C=O stretch (~1685 cm⁻¹), C≡C stretch (~2220 cm⁻¹), and aromatic C-H and C=C stretches. |
| MS (EI) | Molecular ion peak at m/z = 220.[1] |
Synthesis: The Power of the Sonogashira Coupling
The most efficient and widely employed method for the synthesis of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] For the synthesis of our target molecule, this involves the coupling of 4-bromoacetophenone with phenylacetylene.
Reaction Scheme
Caption: General scheme for the synthesis via Sonogashira coupling.
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving both palladium and copper.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromoacetophenone) to form a Pd(II) complex.
-
Formation of Copper Acetylide: In a separate cycle, the copper(I) co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex, regenerating the copper catalyst.
-
Reductive Elimination: The diarylalkyne product is formed from the palladium complex, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one. The success of this reaction is readily validated by monitoring the consumption of the starting materials and the formation of the product using Thin Layer Chromatography (TLC).
Materials:
-
4-Bromoacetophenone
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoacetophenone (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous toluene and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one as a solid.
Reactivity and Applications in Drug Development and Materials Science
The unique combination of functional groups in 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one makes it a versatile intermediate for the synthesis of more complex molecules.
Reactivity of the Core Scaffold
-
Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydrogen bond donor, which can be crucial for biological activity.
-
Reactions of the Alkyne: The internal alkyne is less reactive than a terminal alkyne but can still undergo certain reactions, such as cycloadditions. For example, [3+2] cycloaddition reactions with azides can be used to form triazole rings, a common motif in medicinal chemistry.
-
Synthesis of Pyrazoles: A particularly useful transformation of acetylenic ketones is their reaction with hydrazines to form substituted pyrazoles.[2][3] Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Caption: Synthesis of pyrazoles from the title compound.
Applications in Drug Discovery
The 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one scaffold serves as a valuable starting point for the development of various therapeutic agents. Its derivatives have been explored for their potential as:
-
Kinase Inhibitors: The rigid nature of the diarylalkyne backbone can be exploited to position functional groups in the active sites of protein kinases, which are important targets in cancer therapy.
-
Anticancer Agents: The pyrazole derivatives synthesized from this compound have shown promise as anticancer agents.[7]
-
Antimicrobial Agents: The incorporation of this scaffold into more complex heterocyclic systems can lead to compounds with antibacterial and antifungal activity.
Applications in Materials Science
The extended π-conjugated system of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one and its derivatives makes them attractive candidates for applications in materials science, particularly in the field of organic electronics.[2] They have been investigated as building blocks for:
-
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some diarylalkynes can be tuned by chemical modification.
-
Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes these materials suitable for use in solar cells.
-
Liquid Crystals: The rigid, rod-like shape of these molecules is conducive to the formation of liquid crystalline phases.[2]
Conclusion: A Scaffold of Significant Potential
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the robust Sonogashira coupling, coupled with the rich chemistry of its constituent functional groups, provides researchers with a powerful tool for the creation of novel molecules with tailored properties. For drug development professionals, it represents a key intermediate for accessing diverse chemical space, particularly in the realm of kinase inhibitors and other targeted therapies. In the field of materials science, its electronic and photophysical properties hold promise for the next generation of organic electronic devices. This guide has provided a comprehensive overview of this important molecule, and it is our hope that it will serve as a valuable resource for scientists and researchers working at the forefront of chemical innovation.
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